molecular formula C28H32N5O4PRu.2NaPF6 B1141456 RuBi-Glutamate CAS No. 1220121-59-4

RuBi-Glutamate

Cat. No.: B1141456
CAS No.: 1220121-59-4
M. Wt: 970.54
InChI Key:
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Mechanism of Action

Target of Action

RuBi-Glutamate is a novel caged-glutamate compound based on ruthenium photochemistry . The primary targets of this compound are neurons and dendritic spines . These targets play a crucial role in the transmission of signals in the nervous system.

Mode of Action

This compound can be excited with visible wavelengths and releases glutamate after one- or two-photon excitation . It has high quantum efficiency and can be used at low concentrations, partly avoiding the blockade of GABAergic transmission present with other caged compounds . This interaction with its targets results in the generation of excitatory responses in individual dendritic spines with physiological kinetics .

Biochemical Pathways

The release of glutamate by this compound affects the glutamine metabolic pathway . This pathway plays an important role in cell biosynthesis and bioenergetics across several disorders, especially in cancer cell survival . The released glutamate can participate in various biochemical processes such as the tricarboxylic acid (TCA) cycle supplementation and the biosynthesis of nucleotides, glutathione (GSH), and other nonessential amino acids .

Pharmacokinetics

It is known that this compound can be used at low concentrations, which suggests that it may have good bioavailability . More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Result of Action

The action of this compound results in the photoactivation of neuronal dendrites and circuits with visible or two-photon light sources, achieving single cell, or even single spine, precision . This leads to the depolarization and firing of pyramidal neurons with single-cell resolution .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of light is necessary for the excitation of this compound and the subsequent release of glutamate . Furthermore, the concentration of this compound used can affect its ability to avoid the blockade of GABAergic transmission . .

Preparation Methods

The synthesis of RuBi-Glutamate involves the coordination of L-glutamate to a ruthenium center. The synthetic route typically includes the following steps:

Scientific Research Applications

Properties

IUPAC Name

disodium;2-aminopentanedioate;2-pyridin-2-ylpyridine;ruthenium(2+);trimethylphosphane;dihexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H8N2.C5H9NO4.C3H9P.2F6P.2Na.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;6-3(5(9)10)1-2-4(7)8;1-4(2)3;2*1-7(2,3,4,5)6;;;/h2*1-8H;3H,1-2,6H2,(H,7,8)(H,9,10);1-3H3;;;;;/q;;;;2*-1;2*+1;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQVSHWHIPVYSZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(C)C.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C(CC(=O)[O-])C(C(=O)[O-])N.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Na+].[Na+].[Ru+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32F12N5Na2O4P3Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

970.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What makes RuBi-Glutamate advantageous for studying neuronal circuits compared to other caged glutamate compounds?

A1: this compound offers several advantages over other caged glutamate compounds:

  • High spatial resolution: Two-photon uncaging of this compound allows for highly localized activation, even down to the level of individual dendritic spines [], enabling researchers to probe synaptic connections with great precision.
  • Physiological kinetics: Glutamate release upon uncaging occurs rapidly, mimicking the timescale of synaptic transmission [].
  • Reduced GABAergic blockade: this compound can be used at lower concentrations than some other caged compounds, reducing its potential to interfere with inhibitory GABAergic signaling [].
  • Versatility: It can be activated with both visible and two-photon light sources, increasing its flexibility in experimental setups [].

Q2: How has this compound been used to study specific neuronal circuits?

A2: this compound has proven invaluable in dissecting the architecture and function of various neuronal circuits:

  • Cerebellar Granule Cell Connectivity: Researchers employed this compound uncaging to demonstrate a precise spatial organization in the connections between granule cells and Purkinje cells within the mouse cerebellum [].
  • Neocortical Inhibitory Networks: Studies utilizing this compound revealed a dense, non-specific connectivity pattern of parvalbumin-positive interneurons (a major inhibitory cell type) onto pyramidal cells in the mouse neocortex []. This finding challenged the prevailing view of highly specific inhibitory connections and provided new insights into cortical inhibition.

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